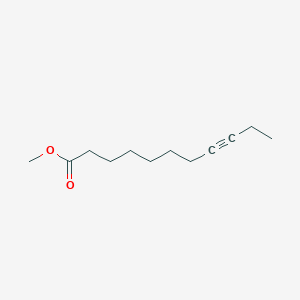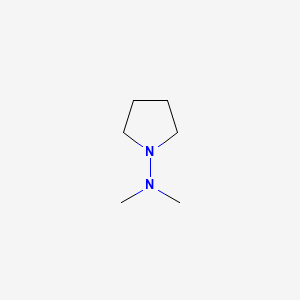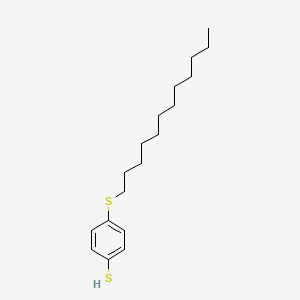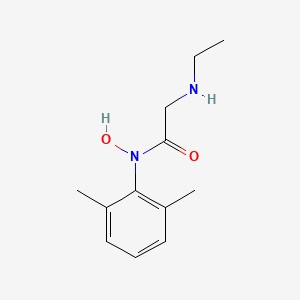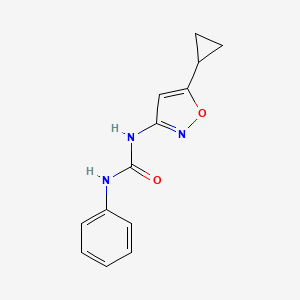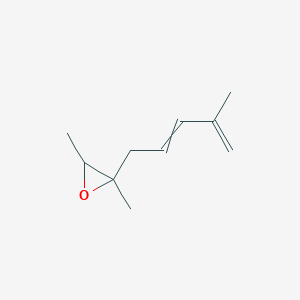
2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane is an organic compound with the molecular formula C10H16O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is also known by other names such as (Z)-2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane and (Z)-Myroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane typically involves the epoxidation of a conjugated diene. One common method is the reaction of 2,3-dimethyl-1,3-butadiene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of an epoxide ring at the double bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale epoxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process would likely be optimized for yield and purity, with considerations for cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are commonly employed.
Major Products Formed
Oxidation: Various oxidized products, depending on the specific conditions.
Reduction: Diols are typically formed.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the study of epoxide chemistry and reactions involving conjugated dienes.
Medicine: Investigated for its potential biological activity and therapeutic applications.
Industry: Used in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological processes .
Comparison with Similar Compounds
Similar Compounds
(E)-Myroxide: Another stereoisomer of the compound with similar chemical properties.
Ocimene oxide: A related compound with a similar structure but different stereochemistry
Uniqueness
2,3-Dimethyl-2-(4-methylpenta-2,4-dien-1-yl)oxirane is unique due to its specific stereochemistry and the presence of both an epoxide ring and a conjugated diene system. This combination of features makes it a valuable compound for studying the reactivity of epoxides and conjugated dienes .
Properties
CAS No. |
54478-44-3 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2,3-dimethyl-2-(4-methylpenta-2,4-dienyl)oxirane |
InChI |
InChI=1S/C10H16O/c1-8(2)6-5-7-10(4)9(3)11-10/h5-6,9H,1,7H2,2-4H3 |
InChI Key |
FDZVPGIFEBSXGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)(C)CC=CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B14640113.png)
![N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14640121.png)
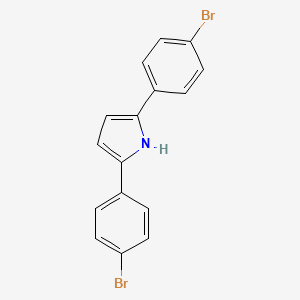

![Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14640135.png)
![Methyl 1H-benzo[G]indole-2-carboxylate](/img/structure/B14640142.png)

![naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14640158.png)
![Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate](/img/structure/B14640170.png)
